molecular formula C20H23ClN2O3S2 B11349629 1-[(4-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11349629
M. Wt: 439.0 g/mol
InChI Key: HLNRZVMUGZYEQR-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a piperidine ring, a carboxamide group, and two aromatic rings substituted with chloro and methylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable amide-forming reagent.

    Substitution reactions: The aromatic rings are functionalized with chloro and methylsulfanyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Material Science: Utilized in the synthesis of advanced materials with unique properties.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chloro and methylsulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23ClN2O3S2

Molecular Weight

439.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S2/c1-27-19-4-2-3-18(13-19)22-20(24)16-9-11-23(12-10-16)28(25,26)14-15-5-7-17(21)8-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,22,24)

InChI Key

HLNRZVMUGZYEQR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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